molecular formula C18H18N4OS B12136626 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B12136626
M. Wt: 338.4 g/mol
InChI Key: YFDMMIWDBOMMNY-UHFFFAOYSA-N
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Description

1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a thienopyrimidine core fused with a piperidine ring and a phenyl group

Preparation Methods

The synthesis of 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thienopyrimidine core. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides using reagents such as formic acid or triethyl orthoformate . The resulting thienopyrimidine intermediates are then subjected to further reactions to introduce the piperidine and phenyl groups. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thienopyrimidine or piperidine rings are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide primarily involves its interaction with molecular targets such as protein kinase B (PKB or Akt). By binding to the active site of PKB, the compound inhibits its activity, thereby disrupting downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and its ability to selectively inhibit PKB, making it a valuable tool for both research and therapeutic applications.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

1-(6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H18N4OS/c19-16(23)13-6-8-22(9-7-13)17-14-10-15(12-4-2-1-3-5-12)24-18(14)21-11-20-17/h1-5,10-11,13H,6-9H2,(H2,19,23)

InChI Key

YFDMMIWDBOMMNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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